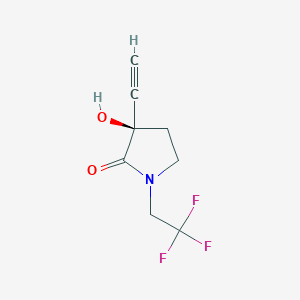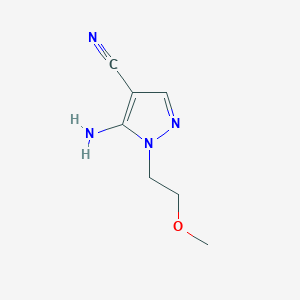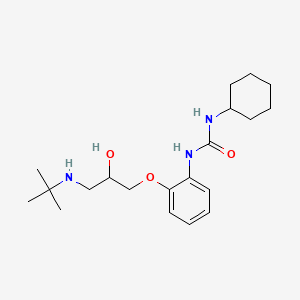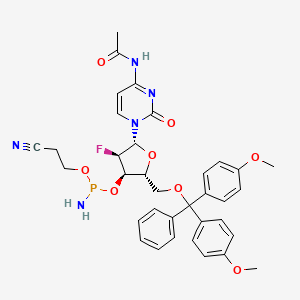
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite: is a phosphoramidite compound used to introduce 2-fluoro-modified nucleotides into oligonucleotides. This compound is significant in the field of nucleic acid chemistry, particularly for the synthesis of modified oligonucleotides used in various research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Fluorination: at the 2’ position of the sugar moiety.
Acetylation: of the N4 position of the cytidine base.
Phosphitylation: of the 3’-hydroxyl group with a cyanoethyl phosphoramidite group
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure high purity and yield. The process typically includes:
Large-scale protection and deprotection reactions: .
Purification: using chromatographic techniques.
Quality control: to ensure the final product meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of the 2-fluoro group.
Protection and deprotection reactions: Involving the DMT and acetyl groups.
Phosphitylation reactions: Formation of the phosphoramidite group
Common Reagents and Conditions:
Dimethoxytrityl chloride: for 5’-hydroxyl protection.
Diethylaminosulfur trifluoride (DAST): for fluorination.
Acetic anhydride: for acetylation.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: for phosphitylation
Major Products Formed:
Protected nucleosides: at various stages of the synthesis.
Final phosphoramidite compound: ready for incorporation into oligonucleotides
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of modified oligonucleotides: for use in various biochemical assays and research
Biology:
Study of nucleic acid interactions: and mechanisms of action of modified nucleotides
Medicine:
Development of therapeutic oligonucleotides: for gene therapy and antisense applications
Industry:
Production of high-purity oligonucleotides: for use in diagnostics and therapeutic applications
Mecanismo De Acción
The mechanism of action of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2-fluoro modification enhances the stability and binding affinity of the oligonucleotides, making them more effective in their intended applications. The acetyl and DMT groups serve as protective groups during synthesis, ensuring the correct assembly of the oligonucleotide sequence.
Comparación Con Compuestos Similares
- N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-phosphoramidite .
- 5’-O-DMT-N4-acetyl-2’-fluoro-2’-arabinofuranosyl-deoxycytidine-3’-CE-phosphoramidite .
Uniqueness: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is unique due to its specific combination of modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The 2-fluoro modification is particularly important for increasing the resistance of the oligonucleotides to enzymatic degradation.
Propiedades
Fórmula molecular |
C35H37FN5O8P |
|---|---|
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C35H37FN5O8P/c1-23(42)39-30-18-20-41(34(43)40-30)33-31(36)32(49-50(38)47-21-7-19-37)29(48-33)22-46-35(24-8-5-4-6-9-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-6,8-18,20,29,31-33H,7,21-22,38H2,1-3H3,(H,39,40,42,43)/t29-,31-,32-,33-,50?/m1/s1 |
Clave InChI |
CCWQNSIALJQUHV-MPONISAVSA-N |
SMILES isomérico |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
SMILES canónico |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


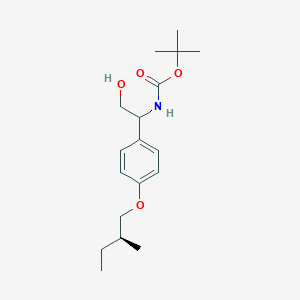

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
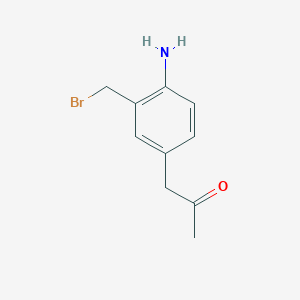

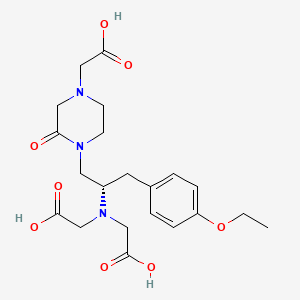
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
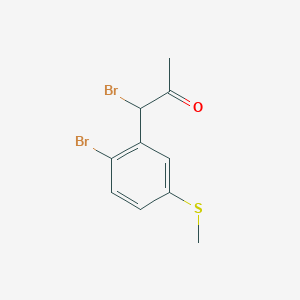
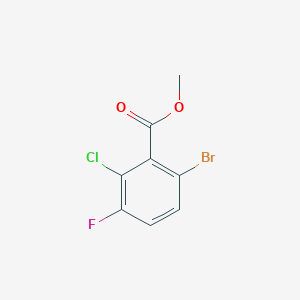
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
